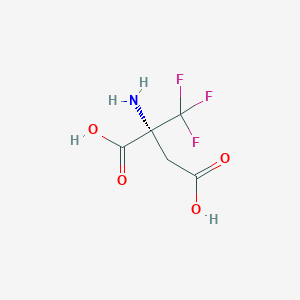

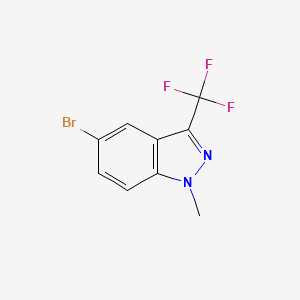

![molecular formula C9H9NO3 B2382844 2,4-ジメチル-4H-フロ[3,2-b]ピロール-5-カルボン酸 CAS No. 155445-40-2](/img/structure/B2382844.png)

2,4-ジメチル-4H-フロ[3,2-b]ピロール-5-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

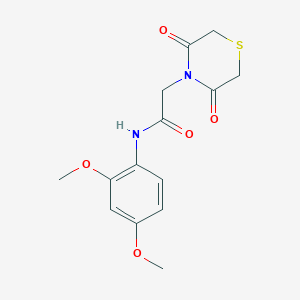

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a chemical compound used for pharmaceutical testing . It has a molecular formula of C9H9NO3 .

Synthesis Analysis

The synthesis of similar compounds involves a two-step process . Carboxylates are converted into the appropriate 4H-furo[3,2-b]pyrrole-5-carboxylic acids in yields of 66-80% by hydrolysis in aqueous NaOH .Molecular Structure Analysis

The molecular weight of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is 179.17 . The InChI key is GLXWNFBYRBJQAP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a white to light brown powder . It has a density of 1.288g/cm3 . The boiling point is 298.307ºC at 760 mmHg . The flash point is 134.212ºC . The logP value is 1.45910 .科学的研究の応用

ヘテロペンタレンの合成

この化合物は、フロ-, チエノ-およびセレノ[3,2-b]ピロールに関連するヘテロペンタレンの合成に使用されます . 合成アプローチは、ヘメッツベルガー-ニットルプロトコルに従い、ハロゲン含有脂肪族カルボン酸エステルの求核置換、クネーフェナーゲル縮合、そして最後に、O、N-ヘテロペンタレンへの分子内環化を促進する熱分解の3つの反応ステップを網羅しています .

O、N-ヘテロペンタレンの調製

ヘメッツベルガー-ニットル反応シーケンスは、3つのヘテロ原子(2:1)を含むO、N-ヘテロペンタレンとその硫黄およびセレンヘテロ原子を含む構造類似体およびビスピロールの調製にも知られています .

チアゾロ[5,4-d]チアゾールの合成

この化合物は、チアゾロ[5,4-d]チアゾールの合成に使用されます。これは、ケッチャム環化縮合に従い、より直接的なルートを表しています .

薬理活性

この化合物を用いて合成できるフロピロールは、薬理活性で知られています .

材料科学

この化合物を用いて合成することもできるチアゾロチアゾールは、材料科学の関心を集めています .

新規誘導体の合成

作用機序

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes a variety of chemical reactions, including Diels-Alder reactions, Michael additions, and condensation reactions. The Diels-Alder reaction is an important reaction for the synthesis of biologically active compounds, and involves the addition of a diene and a dienophile to form a cyclic product. The Michael addition is a nucleophilic addition reaction which is used in the synthesis of polymers. The condensation reaction is used in the synthesis of pharmaceutical intermediates and involves the formation of a covalent bond between two molecules.

Biochemical and Physiological Effects

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-bacterial and anti-fungal properties. 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has also been shown to inhibit the growth of human cancer cells.

実験室実験の利点と制限

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and is relatively stable and non-toxic. It is also soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it is also sensitive to light and air and can be easily degraded in the presence of heat or moisture.

将来の方向性

There are a number of potential future directions for research on 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties. It could also be investigated for its potential use in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, further research could be conducted into its potential applications as a pharmaceutical intermediate, and its potential use in the development of new drugs. Finally, further research could be conducted into its potential use as a catalyst in a variety of chemical reactions.

合成法

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be synthesized using the acid-catalyzed cyclization of 3-methyl-2-methylene-4-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction yields 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid in high yields (up to 90%).

Safety and Hazards

特性

IUPAC Name |

2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYONTTIMZPLUMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(N2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

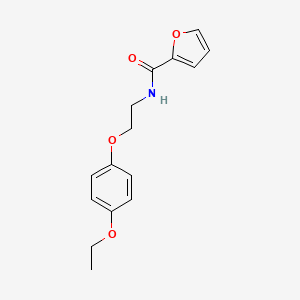

![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)

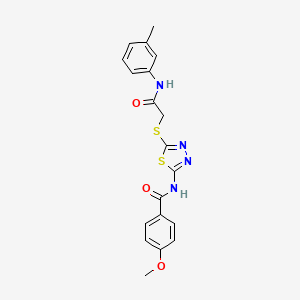

![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)

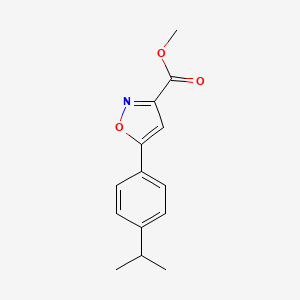

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2382770.png)

![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)

![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)